Microcolin H Target Engagement: High-Affinity Binding to PITPβ vs. Untargeted Autophagy Modulators
Microcolin H demonstrates specific, high-affinity binding to PITPβ, a key target in its mechanism of action, as quantified by Microscale Thermophoresis (MST) [1]. This level of target engagement distinguishes it from broad-spectrum autophagy inducers that lack a defined protein target.
| Evidence Dimension | Binding affinity to target protein |
|---|---|
| Target Compound Data | Kd = 0.73 ± 0.22 μM (for PITPβ) |
| Comparator Or Baseline | Broad-spectrum autophagy inducers (e.g., certain mTOR inhibitors) typically have multiple targets or undefined primary binding partners. |
| Quantified Difference | Specific, measurable Kd vs. undefined/multi-target binding profile. |
| Conditions | Microscale Thermophoresis (MST) assay for kinetic binding analysis. |
Why This Matters
A defined, measurable binding affinity provides researchers with a clear metric for quality control, reproducibility, and experimental design in target validation studies.
- [1] Yang, H., et al. (2023). Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β. Signal Transduct Target Ther, 8(1), 428. (Fig. 4g) View Source
